molecular formula C10H8N2O4 B6282194 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid CAS No. 1269492-42-3

3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid

Cat. No.: B6282194
CAS No.: 1269492-42-3
M. Wt: 220.18 g/mol
InChI Key: BKLKHTNGGKZCAA-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)-1H-indazole-5-carboxylic acid is a high-purity indazole derivative of significant interest in scientific research and development, particularly in the field of medicinal chemistry. With the molecular formula C10H8N2O4 , this compound serves as a versatile and multifunctional synthetic building block. Its structure features both a carboxylic acid and a methyl ester functional group, making it an ideal precursor for the synthesis of more complex molecules, such as amides and other esters, via further functionalization . Indazole derivatives are recognized for their diverse biological activities and are frequently explored in the design and development of potential therapeutic agents. Researchers utilize this specific compound as a key intermediate in constructing molecular scaffolds for screening against various biological targets. The presence of multiple reactive sites allows for parallel synthetic exploration, facilitating the creation of compound libraries for structure-activity relationship (SAR) studies. This product is intended for research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. All information provided is for informational purposes only. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1269492-42-3

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

3-methoxycarbonyl-1H-indazole-5-carboxylic acid

InChI

InChI=1S/C10H8N2O4/c1-16-10(15)8-6-4-5(9(13)14)2-3-7(6)11-12-8/h2-4H,1H3,(H,11,12)(H,13,14)

InChI Key

BKLKHTNGGKZCAA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NNC2=C1C=C(C=C2)C(=O)O

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Methoxycarbonyl 1h Indazole 5 Carboxylic Acid

Retrosynthetic Analysis and Strategic Design of Synthetic Pathways for the Indazole Core

Retrosynthetic analysis of 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid reveals that the core indazole structure is the primary synthetic challenge. The disconnection approach points towards precursors that can form the bicyclic indazole ring system through cyclization reactions. A common strategy involves the formation of the N-N bond and subsequent or concurrent ring closure to construct the pyrazole (B372694) portion of the indazole.

Key disconnections often target the N1-C7a and the N2-C3 bonds. This leads to precursors such as substituted hydrazines and carbonyl compounds. For instance, a substituted phenylhydrazine (B124118) can be reacted with a functionalized ketone or aldehyde to form a hydrazone, which then undergoes intramolecular cyclization to yield the indazole ring. The strategic placement of functional groups on the precursors is crucial for achieving the desired substitution pattern on the final indazole product.

Novel Approaches in the Formation of the Indazole Core of this compound

Recent advancements in organic synthesis have introduced novel methods for constructing the indazole core, offering improvements in efficiency, regioselectivity, and substrate scope.

Several cyclization strategies are employed for the synthesis of the indazole ring. A prevalent method involves the intramolecular cyclization of hydrazones derived from substituted acetophenones or benzophenones in the presence of polyphosphoric acid (PPA). researchgate.net For example, the cyclization of 2,6-dialkoxy acetophenone (B1666503) hydrazones can lead to the formation of 3-methyl-4-alkoxyindazoles, demonstrating the utility of this approach. researchgate.net

Another innovative approach is the [3+2] cycloaddition reaction. This can involve the reaction of arynes with diazo compounds, such as ethyl diazoacetate, to directly form the indazole-3-carboxylate structure. organic-chemistry.orgorgsyn.org This method is advantageous as it can be performed under mild conditions. organic-chemistry.org Reductive cyclization of o-nitro-ketoximes also presents a viable pathway to the 1H-indazole scaffold. researchgate.net Furthermore, a one-pot metal-free reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives provides a simple and mild route to indazoles. organic-chemistry.org

Achieving the specific substitution pattern of this compound requires precise control over functionalization at the C-3 and C-5 positions. The methoxycarbonyl group at C-3 can be introduced through various methods. One common strategy is the carbonylation of a 3-haloindazole precursor using carbon monoxide in the presence of a palladium catalyst and methanol (B129727). For instance, a study reported the synthesis of a 3-methyl-1H-indazole-5-carboxylic acid methyl ester from 5-bromo-3-methyl-1H-indazole via a palladium-catalyzed carbonylation reaction. googleapis.com

The carboxylic acid group at the C-5 position is often introduced by the oxidation of a precursor bearing a suitable functional group, such as a methyl or formyl group. Alternatively, it can be incorporated from the starting materials. For example, a synthetic route to a similar compound, 1-(tert-butoxycarbonyl)-7-fluoro-3-methyl-1H-indazole-5-carboxylic acid, started from 2,3-difluorobenzoic acid, where the carboxylic acid moiety was present from the beginning of the synthetic sequence. researchgate.net

Direct C-H functionalization has also emerged as a powerful tool for introducing substituents at specific positions of the indazole ring. researchgate.netrsc.org Palladium-catalyzed C-H arylation can be directed to the C-5 position, offering a direct route to functionalization. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time. For instance, in palladium-catalyzed reactions, the selection of the ligand can significantly influence the outcome. researchgate.net

In the synthesis of indazole derivatives, catalyst-based approaches, including the use of acid-base and transition-metal catalysts, have been shown to enhance efficiency and selectivity. researchgate.net For example, the Chan–Evans–Lam (CEL) coupling of N(1)-benzyl-indazol-3-(2H)-ones with arylboronic acids in the presence of a copper complex provided the corresponding N(2)-arylindazol-3(2H)-ones in good-to-excellent yields. researchgate.net The optimization of these catalytic systems is an active area of research to improve the practicality and scalability of the synthesis. researchgate.net

Derivatization Strategies of this compound and its Analogues

The carboxylic acid and ester functionalities of this compound serve as versatile handles for further chemical modifications, allowing for the synthesis of a diverse range of analogues.

The carboxylic acid group at the C-5 position can be readily converted into a variety of esters and amides. nih.gov Standard esterification methods involve reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or a coupling agent. thieme-connect.deresearchgate.net For example, the use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) is an effective method for esterification. researchgate.net

Amidation reactions are typically carried out by first activating the carboxylic acid, for example, by converting it to an acid chloride or by using a peptide coupling reagent, followed by reaction with an amine. nih.govthieme-connect.de Reagents such as O-(7-Azabenzotriazole-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) are commonly used to facilitate the formation of the amide bond. jocpr.com Imidazole carbamates and ureas have also been introduced as chemoselective reagents for esterification and amidation of carboxylic acids, offering a safer alternative to traditional methods. organic-chemistry.org

These derivatization strategies are crucial for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Modifications of the Methoxycarbonyl Group

The methoxycarbonyl group at the 3-position of the indazole ring is a versatile handle for further chemical transformations. Common modifications include hydrolysis, amidation, and reduction, which allow for the introduction of diverse functionalities.

Hydrolysis: The ester can be readily hydrolyzed back to the corresponding 1H-indazole-3-carboxylic acid. This reaction is typically carried out under basic conditions, for example, using an aqueous solution of a base like sodium hydroxide, followed by acidic workup to protonate the carboxylate. This transformation is fundamental for synthetic routes where the ester serves as a protecting group for the carboxylic acid.

Amidation: The methoxycarbonyl group can be converted into a variety of amides. A notable transformation is the reaction with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol, which refluxes to yield 1H-indazole-3-carbohydrazide. jocpr.com This hydrazide is a key intermediate for synthesizing more complex derivatives, such as diacyl hydrazines, by coupling with various carboxylic acids using amide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). jocpr.com

Reduction: The ester group is susceptible to reduction to a primary alcohol, affording (5-(hydroxymethyl)-1H-indazol-3-yl)methanol. This transformation can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). This reaction provides access to a different class of indazole derivatives with potential applications as linkers or in the synthesis of new bioactive molecules.

N-Alkylation and N-Acylation of the Indazole Nitrogen

The indazole ring contains two nitrogen atoms, N-1 and N-2, both of which are potential sites for alkylation and acylation. The regioselectivity of these reactions is a critical aspect, often influenced by the reaction conditions, the nature of the electrophile, and the substituents on the indazole ring. The 1H-indazole tautomer is generally more stable than the 2H-tautomer.

N-Alkylation: The alkylation of the indazole nitrogen typically yields a mixture of N-1 and N-2 isomers. However, regioselective alkylation can be achieved by carefully choosing the base and solvent system. For the structurally similar methyl 5-bromo-1H-indazole-3-carboxylate, highly regioselective N-1 and N-2 alkylations have been reported. nih.gov DFT calculations suggest that a chelation mechanism involving cesium ions can favor the formation of N-1 substituted products. nih.gov The choice of methylating agent can also influence the outcome, with reagents like dimethyl sulfate (B86663) and iodomethane (B122720) being commonly used. google.com

Interactive Data Table: Regioselective N-Alkylation of Indazole Derivatives This table summarizes conditions that can be adapted for the regioselective N-alkylation of this compound, based on findings for analogous structures. nih.gov

Reagent/ConditionTarget PositionTypical ElectrophileSolventYield
Cs2CO3N-1Alkyl TosylateDioxane>90%
Mitsunobu (DEAD, PPh3)N-2AlcoholTHF>90%

N-Acylation: N-acylation of indazoles can be achieved using acylating agents such as acid chlorides or anhydrides. The reaction typically occurs preferentially at the N-1 position, which is considered the thermodynamic product. In some cases, initial acylation might occur at N-2, followed by rearrangement to the more stable N-1 acyl indazole. Electrochemical methods have also been developed for the selective N-1 acylation of indazoles, where the indazole is first reduced to an indazole anion before reacting with an acid anhydride.

Regioselective Functionalization of the Indazole Ring System

Functionalization of the benzo portion of the indazole ring allows for the synthesis of a wide array of derivatives. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the electron-withdrawing methoxycarbonyl and carboxylic acid groups, and the electronic nature of the fused pyrazole ring.

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. For indazole systems, transition-metal-catalyzed C-H activation has been explored. researchgate.netresearchgate.net In molecules containing a carboxylic acid directing group, functionalization, such as arylation, can be directed to the ortho position (C-4 or C-6). nih.gov This approach avoids the need for pre-functionalized substrates and offers a more atom-economical route to substituted indazoles.

Transformations via the Carboxylic Acid Group: The carboxylic acid at the C-5 position is a key handle for introducing other functionalities through decarboxylative reactions.

Decarboxylative Halogenation: The carboxylic acid can be replaced by a halogen atom (F, Cl, Br, I). princeton.edu These reactions can be catalyzed by metals like copper and proceed via an aryl radical intermediate. princeton.edu For example, bromodecarboxylation of indazole-3-carboxylic acids has been reported. acs.orgnih.gov This provides a route to 5-halo-indazole derivatives, which are valuable precursors for cross-coupling reactions.

Decarboxylative Nitration: It is also possible to replace the carboxylic acid group with a nitro group (–NO2). chemrevlett.com This ipso-nitration can be achieved using reagents like nitronium tetrafluoroborate, sometimes with the aid of a metal catalyst. researchgate.net The resulting 5-nitro-indazole derivatives can be further transformed, for instance, by reducing the nitro group to an amine.

Green Chemistry Principles in the Synthesis of this compound and its Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like indazoles to reduce environmental impact and improve safety and efficiency.

Alternative Energy Sources: Microwave irradiation has been shown to accelerate organic reactions, often leading to higher yields and shorter reaction times. For instance, the direct amidation of carboxylic acids with amines has been efficiently carried out under microwave irradiation using silica (B1680970) gel as a solid support, eliminating the need for harsh coupling agents and volatile organic solvents. rsc.org

Green Catalysts and Solvents: There is a growing interest in replacing hazardous and expensive metal catalysts with more benign alternatives. Research into the synthesis of indazoles has explored the use of milder acid catalysts and, in some cases, metal-free reaction pathways. The use of ionic liquids or water as reaction media, where possible, also aligns with green chemistry principles by reducing reliance on volatile organic compounds.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product (high atom economy) are a cornerstone of green chemistry. Direct C-H functionalization methods are inherently more atom-economical than traditional methods that require pre-functionalization (e.g., halogenation followed by cross-coupling), as they reduce the number of synthetic steps and the generation of waste byproducts. nih.gov

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable and economically viable.

Advanced Spectroscopic and Structural Characterization Techniques for 3 Methoxycarbonyl 1h Indazole 5 Carboxylic Acid

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid in solution. Both ¹H and ¹³C NMR provide critical data regarding the chemical environment of each atom.

In ¹H NMR, the spectrum is expected to show distinct signals for the three aromatic protons on the benzene (B151609) ring portion of the indazole, a signal for the N-H proton, a highly deshielded signal for the carboxylic acid proton, and a singlet for the three methoxy (B1213986) protons of the ester group. The aromatic protons would likely appear as a complex set of multiplets due to spin-spin coupling. nih.gov The chemical shift of the N-H proton can be broad and its position variable depending on the solvent and concentration. rsc.org

In ¹³C NMR, distinct resonances are expected for each of the ten carbon atoms in the molecule. This includes the two carbonyl carbons (one for the carboxylic acid and one for the ester), the carbons of the bicyclic aromatic ring, and the methoxy carbon. researchgate.net The chemical shifts provide insight into the electronic environment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for indazole, carboxylic acid, and methyl ester functional groups.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
H4~8.1 - 8.3-Expected to be a doublet.
H6~7.8 - 8.0-Expected to be a doublet of doublets.
H7~7.5 - 7.7-Expected to be a doublet.
1-NH~11.0 - 13.0-Broad singlet, position is solvent dependent.
5-COOH~12.0 - 13.5-Broad singlet, may exchange with D₂O.
3-COOCH₃3.9 - 4.1-Sharp singlet for three protons.
C3-~140 - 145
C3a-~120 - 125
C4-~122 - 125
C5-~125 - 128
C6-~127 - 130
C7-~110 - 115
C7a-~140 - 145
3-C OOCH₃-~160 - 165Ester carbonyl.
5-C OOH-~165 - 170Carboxylic acid carbonyl.
3-COOC H₃-~52 - 55Methoxy carbon.

To unambiguously assign the proton and carbon signals and confirm the molecular structure, multidimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons (H6 with H7, and H6 with H4), which is critical for assigning their specific positions on the benzene ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (¹³C). It would be used to definitively assign the carbon signals for C4, C6, C7, and the methoxy carbon by linking them to their corresponding, previously assigned proton signals.

Table 2: Predicted Key HMBC Correlations

Proton(s) Correlated Carbon(s) Significance
-OCH₃Ester C=OConfirms the methoxy group is part of the ester functionality.
H4C3, C5, C7aConfirms the position of H4 and the connectivity of the ring system.
H6C4, C5, C7aConfirms the position of H6 and its relation to the carboxylic acid group.
H7C5, C3aConfirms the position of H7.

While solution NMR provides data on the molecule's structure, solid-state NMR (ssNMR) offers insights into its structure in the solid phase. nih.gov Crystalline materials can exist in different forms known as polymorphs, which have the same chemical composition but different crystal lattice arrangements. nih.gov These differences can affect physical properties like solubility and stability.

ssNMR is a powerful, non-destructive technique for identifying and characterizing polymorphs. europeanpharmaceuticalreview.com Different polymorphic forms of this compound would yield distinct ¹³C ssNMR spectra. jeol.com Variations in the crystal packing and molecular conformation between polymorphs lead to differences in the chemical shifts of the carbon atoms. nih.gov Therefore, ssNMR can be used to distinguish between different polymorphs, quantify the components in a mixture of forms, and study form conversions. europeanpharmaceuticalreview.comdocumentsdelivered.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. lcms.cz For this compound (C₁₀H₈N₂O₄), the calculated exact mass is 220.0484 Da. HRMS can measure this mass with an accuracy of a few parts per million (ppm), which serves as definitive confirmation of the molecular formula. amazonaws.com

Table 3: Predicted HRMS Data for this compound

Ion Species Formula Calculated m/z
[M+H]⁺[C₁₀H₉N₂O₄]⁺221.0557
[M+Na]⁺[C₁₀H₈N₂O₄Na]⁺243.0376
[M-H]⁻[C₁₀H₇N₂O₄]⁻219.0411

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide a "fingerprint" that can be used to elucidate the structure of the molecule. nih.gov

For this compound, several characteristic fragmentation pathways can be predicted based on its functional groups. miamioh.edu Common fragmentations for carboxylic acids include the loss of water (H₂O) and the loss of a carboxyl group (•COOH or CO₂). Methyl esters often show a characteristic loss of a methoxy radical (•OCH₃) or methanol (B129727) (CH₃OH). researchgate.netnih.gov The indazole ring itself can also undergo specific cleavage patterns. researchgate.net Analyzing these fragmentation pathways allows for detailed structural confirmation. nih.gov

Table 4: Plausible MS/MS Fragment Ions for [M+H]⁺ of this compound

Fragment m/z Proposed Loss Proposed Fragment Structure
203.0295H₂OLoss of water from the carboxylic acid group.
189.0451CH₃OHLoss of methanol from the ester group.
175.0295H₂O + COSubsequent loss of carbon monoxide after initial dehydration.
162.0553•COOCH₃Loss of the methoxycarbonyl radical.
144.0448H₂O + •COOHLoss of water and the carboxyl radical.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are complementary and probe the vibrational modes of molecular bonds.

For this compound, the IR spectrum is expected to be dominated by strong absorptions corresponding to the O-H stretch of the carboxylic acid, which typically appears as a very broad band due to hydrogen bonding. Two distinct C=O (carbonyl) stretching bands are anticipated: one for the carboxylic acid and one for the ester, likely in the 1680-1750 cm⁻¹ region. Other key bands include the N-H stretch of the indazole ring (~3300-3400 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), and C-O stretches associated with the acid and ester groups. chemicalbook.comnist.gov

Raman spectroscopy would also detect these vibrations, but with different relative intensities. nih.gov For instance, the symmetric vibrations of the aromatic ring system are often strong in the Raman spectrum, whereas the polar O-H and C=O bonds give strong signals in the IR spectrum. nih.gov Together, IR and Raman provide a comprehensive vibrational profile of the molecule.

Table 5: Predicted Characteristic Vibrational Bands for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Functional Group
O-H Stretch2500-3300 (very broad)WeakCarboxylic Acid
N-H Stretch3300-3400 (medium, sharp)MediumIndazole Ring
Aromatic C-H Stretch3000-3100 (medium)StrongIndazole Ring
C=O Stretch (Ester)1720-1740 (strong)MediumMethoxycarbonyl
C=O Stretch (Acid)1680-1710 (strong)MediumCarboxylic Acid
C=C/C=N Ring Stretch1450-1620 (multiple bands)StrongIndazole Ring
C-O Stretch1200-1300 (strong)WeakEster & Carboxylic Acid
O-H Bend900-960 (broad)WeakCarboxylic Acid

Identification of Key Functional Groups and Bond Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a fundamental tool for identifying the functional groups within a molecule by detecting their characteristic bond vibrations. For this compound, the spectrum would be a composite of the vibrations from the indazole ring, the carboxylic acid group, and the methoxycarbonyl (ester) group.

In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers. libretexts.org This dimerization significantly influences the vibrational frequencies, most notably for the O-H and C=O stretching modes. libretexts.org The O-H stretching absorption of such a dimer is expected to be a very strong and exceptionally broad band spanning from approximately 2500 to 3300 cm⁻¹. libretexts.org The carbonyl (C=O) stretching frequency of the carboxylic acid dimer is anticipated near 1710 cm⁻¹. libretexts.org

The methoxycarbonyl group introduces its own characteristic carbonyl stretch, typically at a higher frequency than the carboxylic acid dimer, often in the 1735-1750 cm⁻¹ range. The C-O stretching vibrations of the ester and acid groups would also produce strong bands in the 1320-1210 cm⁻¹ region. libretexts.org

The indazole ring itself contributes a series of characteristic bands. These include N-H stretching (if not involved in strong hydrogen bonding), C-H stretching from the aromatic ring (typically above 3000 cm⁻¹), and a complex pattern of C=C and C=N stretching vibrations within the 1600-1400 cm⁻¹ region. vscht.cz The gas-phase IR spectrum of the parent indazole molecule has been completely assigned and serves as a foundational reference for its derivatives.

A predicted summary of the key vibrational bands for this compound is presented below.

Predicted Frequency Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3300-2500O-H stretch (H-bonded dimer)Carboxylic AcidStrong, Very Broad
~3100N-H stretchIndazole RingMedium
3100-3000Aromatic C-H stretchIndazole RingMedium-Weak
~1735C=O stretchMethoxycarbonyl (Ester)Strong
~1710C=O stretch (H-bonded dimer)Carboxylic AcidStrong
1600-1450C=C / C=N ring stretchesIndazole RingMedium-Strong
1440-1395O-H in-plane bendCarboxylic AcidMedium
1320-1210C-O stretchCarboxylic Acid & EsterStrong
950-910O-H out-of-plane bend (dimer)Carboxylic AcidMedium, Broad

Conformational Analysis using Vibrational Spectroscopy

Vibrational spectroscopy is also a powerful technique for analyzing the conformational isomers of a molecule. For this compound, rotational isomerism can occur around the single bonds connecting the carboxylic acid and methoxycarbonyl groups to the indazole ring.

The orientation of the methoxycarbonyl group (e.g., cisoid vs. transoid relative to the indazole ring) could lead to distinct vibrational spectra. researchgate.net These different conformations would likely cause subtle shifts in the frequencies of the C=O and C-O stretching modes and could also affect the vibrational modes of the adjacent indazole ring. By comparing experimental spectra with theoretical calculations for different possible conformers, the most stable conformation in the solid state or in solution can be determined.

Furthermore, the nature of the hydrogen bonding can be probed. While dimerization is common, other intermolecular hydrogen bonding patterns could exist, which would alter the characteristic broad O-H stretch and the C=O dimer band. For instance, competition from a solvent as a hydrogen bond acceptor can lead to a sharper monomeric O-H absorption band near 3500 cm⁻¹. libretexts.org

X-ray Crystallography for Absolute Configuration and Crystal Packing Analysis

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. mkuniversity.ac.in

Single-Crystal X-ray Diffraction of this compound

To perform this analysis, a suitable single crystal of the compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.

A hypothetical table of crystallographic data, based on the published structure of the related compound 1-methyl-1H-indazole-3-carboxylic acid, is provided to illustrate the type of information obtained from such an analysis. nih.gov

ParameterPredicted Value / Information
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensionsa ≈ 7.5 Å, b ≈ 14.9 Å, c ≈ 14.9 Å, β ≈ 93°
Molecules per Unit Cell (Z)8
Key Supramolecular SynthonsCarboxylic acid R²₂(8) homodimer (O-H···O)
Other Intermolecular InteractionsN-H···O hydrogen bonds, C-H···O interactions, π-π stacking

Co-crystallization Studies with Host Molecules

Co-crystallization is a crystal engineering technique used to modify the physicochemical properties of a molecule by incorporating a second, different molecule (a "coformer" or "host") into the crystal lattice in a specific stoichiometric ratio. nih.govasynt.com This approach can alter properties such as solubility, stability, and dissolution rate without changing the covalent structure of the active molecule. nih.gov

For this compound, co-crystallization studies would involve screening a library of pharmaceutically acceptable coformers. Given the presence of both hydrogen bond donors (carboxylic acid OH, indazole NH) and acceptors (carbonyl oxygens, indazole nitrogens), the molecule is an excellent candidate for forming co-crystals with a variety of host molecules. globalresearchonline.net

Potential host molecules could include:

Pyridine derivatives: To form strong O-H···N hydrogen bonds with the carboxylic acid group.

Amides (e.g., nicotinamide): To form hydrogen bonds with both the acid and the indazole N-H.

Other carboxylic acids: To form acid-acid heterodimers or more complex hydrogen-bonded networks.

The formation of co-crystals can be screened using techniques like slurry crystallization or grinding, and the resulting solids are analyzed by methods such as Powder X-ray Diffraction (PXRD) to identify new crystalline phases. tbzmed.ac.irnih.gov A host-guest co-crystal strategy could be employed where the host molecule is chosen to self-assemble into a predictable network, thereby imposing a specific structural arrangement on the guest, this compound. researchgate.net This allows for a more rational design of solid forms with desired crystal packing and properties.

Computational and Theoretical Investigations of 3 Methoxycarbonyl 1h Indazole 5 Carboxylic Acid

Quantum Chemical Calculations: Electronic Structure and Reactivity Predictionsnih.govnih.gov

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. These methods, particularly Density Functional Theory (DFT), offer a detailed view of molecular orbitals and electron distribution, which are key determinants of chemical behavior.

Density Functional Theory (DFT) Studies on Ground State Propertiesmdpi.comresearchgate.net

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and ground state properties of molecules. By employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), the optimized molecular geometry, including bond lengths and angles, can be accurately determined. researchgate.netrsc.org Such studies reveal the planarity of the indazole ring system and the orientation of the methoxycarbonyl and carboxylic acid substituents. nih.govsemanticscholar.org

For a molecule like 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid, DFT calculations would provide precise measurements of its structural parameters. The results of these calculations are typically validated by comparison with experimental data from X-ray diffraction where available. semanticscholar.org The thermodynamic properties of the compound, such as enthalpy of formation, can also be derived from these computations. researchgate.net

Table 1: Predicted Ground State Geometric Parameters for an Indazole Ring System (Illustrative) This table presents typical bond lengths and angles for an indazole derivative, as would be calculated using DFT methods, to illustrate the expected structural parameters.

ParameterBond/AnglePredicted Value (B3LYP/6-311++G(d,p))
Bond LengthN-N1.37 Å
C=N1.31 Å
C-C (aromatic)1.39 - 1.41 Å
C=O (acid)1.21 Å
C-O (acid)1.36 Å
Bond AngleN-N-C105.0°
C-N-N112.5°
O-C-O (acid)123.0°

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, characterizing the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, defining its electrophilicity. youtube.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-withdrawing nature of the carboxylic acid and methoxycarbonyl groups is expected to influence the energies of these frontier orbitals. DFT calculations can map the electron density distribution of the HOMO and LUMO, revealing the most probable sites for electrophilic and nucleophilic attack. nih.govresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies This table provides representative energy values for HOMO, LUMO, and the energy gap for a heterocyclic compound similar to the subject molecule, as determined by DFT calculations.

OrbitalPropertyPredicted Energy (eV)
HOMOHighest Occupied Molecular Orbital-6.5 eV
LUMOLowest Unoccupied Molecular Orbital-2.1 eV
Energy GapΔE = ELUMO - EHOMO4.4 eV

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)semanticscholar.orgmdpi.com

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can aid in the structural confirmation of synthesized compounds. Methods like the Gauge-Independent Atomic Orbital (GIAO) are used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) with considerable accuracy. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) can predict electronic transitions, providing theoretical Ultraviolet-Visible (UV-Vis) absorption spectra. mdpi.com These theoretical spectra can be compared with experimental data to confirm the molecular structure and understand its electronic properties. Calculations for related indole (B1671886) and triazole carboxylic acids have shown good agreement between predicted and experimental spectroscopic data. mdpi.commdpi.comnih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactionsnih.govnih.gov

An MD simulation would typically involve placing the molecule in a simulated box of solvent, such as water, and calculating the trajectories of all atoms over a period, often on the nanosecond scale. ajchem-a.com This allows for the exploration of the molecule's conformational landscape, identifying the most stable arrangements of its flexible substituent groups. Furthermore, analysis of the simulation can reveal detailed information about the hydrogen bonding network between the molecule's carboxylic acid and ester groups and the surrounding solvent molecules, which is critical for understanding its solubility and behavior in biological environments. nih.gov The stability of ligand-protein complexes can also be assessed using MD simulations. biointerfaceresearch.comresearchgate.net

Docking Studies and Molecular Modeling for Potential Biological Target Interactionsnih.govnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. alliedacademies.org

Ligand-Protein Interaction Predictionnih.govmdpi.com

The indazole scaffold is present in numerous compounds with known pharmacological activities, including roles as kinase inhibitors and anti-inflammatory agents. nih.govalliedacademies.orgjocpr.com Docking studies can be employed to screen this compound against various known protein targets to generate hypotheses about its potential biological activity.

The process involves computationally placing the ligand into the binding site of a receptor. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy value. jocpr.com The analysis of the resulting poses reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues. biointerfaceresearch.commdpi.com These predicted interactions are crucial for understanding the molecular basis of the ligand's potential biological effect and for guiding the design of more potent analogs. jocpr.com

Table 3: Illustrative Molecular Docking Results against a Hypothetical Protein Target (e.g., Kinase) This table demonstrates a potential outcome of a docking study, showing the predicted binding affinity and key interactions for this compound with an example protein target.

Protein TargetPredicted Binding Energy (kcal/mol)Key Interacting ResiduesTypes of Interaction
Example Kinase-8.5Lys72, Glu91, Leu135, Asp184Hydrogen Bond, Hydrophobic, Ionic

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. These models are powerful tools in medicinal chemistry and materials science for predicting the activity of new compounds and for understanding the structural features that are important for a desired property.

The development of a QSAR or QSPR model for derivatives of this compound would involve the following key steps:

Data Set Collection: A dataset of indazole derivatives with experimentally determined biological activities (for QSAR) or properties (for QSPR) is compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors are numerical values that encode different aspects of the molecular structure, such as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices, constitutional descriptors.

3D descriptors: Geometric descriptors, steric parameters (e.g., molecular surface area, volume).

Physicochemical descriptors: LogP (lipophilicity), polarizability, dipole moment.

Model Building: A statistical method is used to build a mathematical equation that correlates the molecular descriptors with the observed activity or property. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms.

Model Validation: The predictive power of the developed model is rigorously assessed using various validation techniques, such as internal validation (e.g., leave-one-out cross-validation) and external validation (using a separate test set of compounds not used in model development).

For example, a hypothetical QSAR study on a series of indazole derivatives as kinase inhibitors might result in a model like the following simplified equation:

pIC50 = β0 + β1(LogP) + β2(Molecular_Surface_Area) + β3*(Number_of_Hydrogen_Bond_Donors)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the β coefficients represent the contribution of each descriptor to the activity.

The insights gained from such models can guide the design of new derivatives of this compound with improved activity or properties. For instance, if a QSAR model indicates that lower lipophilicity (LogP) is correlated with higher activity, medicinal chemists can focus on synthesizing analogs with more polar functional groups.

A representative data table for a hypothetical QSAR study on indazole derivatives is presented below.

Compound IDStructureExperimental pIC50Predicted pIC50LogPMolecular Weight
Indazole-1[Structure]7.27.12.5350.4
Indazole-2[Structure]6.86.93.1364.4
Indazole-3[Structure]7.57.42.2340.3
Indazole-4[Structure]6.56.63.5378.5
Indazole-5[Structure]7.87.72.0336.3

Such models provide a rational basis for the optimization of lead compounds and can significantly accelerate the drug discovery process for new indazole-based therapeutic agents.

Investigation of Biological and Mechanistic Pathways Modulated by 3 Methoxycarbonyl 1h Indazole 5 Carboxylic Acid and Its Analogues

Target Identification and Validation Strategies

The identification of molecular targets is a crucial first step in understanding the mechanism of action of a bioactive compound. Techniques such as affinity chromatography coupled with proteomics are powerful methods for isolating and identifying specific protein binding partners from complex biological samples.

Affinity Chromatography and Proteomics Approaches

There is no publicly available research detailing the use of affinity chromatography or other proteomic approaches to identify the specific cellular targets of 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid or its close analogues. This type of study would involve immobilizing the compound on a solid support to capture interacting proteins from cell lysates, which would then be identified using mass spectrometry.

Biochemical Assay Development for Enzyme Inhibition/Activation Studies

Indazole derivatives have been investigated as inhibitors of various enzymes, particularly protein kinases. rsc.org Biochemical assays are essential for quantifying the inhibitory or activating effects of a compound on a purified enzyme.

No specific biochemical assay data, such as IC50 values for enzyme inhibition, were found for this compound. Studies on related indazole structures suggest that they can be potent enzyme inhibitors, but direct evidence for the subject compound is lacking. nih.gov

Cellular Assays for Biological Response Evaluation

Cell-based assays are critical for understanding how a compound affects cellular processes and for determining its potential as a therapeutic agent. These assays can measure effects on cell viability, proliferation, and the induction of specific cellular pathways like apoptosis.

Cell Viability and Proliferation Studies (e.g., Growth Inhibition)

While preliminary research suggests that some indazole derivatives may exhibit anticancer properties by inhibiting cell proliferation, specific data, including IC50 values from cell viability or growth inhibition assays for this compound, are not reported in the available literature. Studies on other indazole-containing compounds have shown anti-proliferative activity against various cancer cell lines. nih.gov

Apoptosis and Cell Cycle Modulation Investigations

Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms by which anticancer agents exert their effects.

No studies were found that investigated the ability of this compound to induce apoptosis or cause cell cycle modulation in any cell line. Research on analogous compounds has sometimes shown effects on these pathways, but this information cannot be directly extrapolated to the specific compound . nih.gov

Gene Expression and Protein Level Analysis (e.g., Western Blot, qPCR)

To understand the molecular mechanisms underlying a compound's cellular effects, researchers often analyze changes in gene and protein expression. Techniques like Western blotting and quantitative PCR (qPCR) are standard methods for this purpose.

There is no published research available that details the effects of this compound on gene or protein expression levels in any cellular context.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of indazole derivatives is profoundly influenced by their structural characteristics. Structure-Activity Relationship (SAR) studies, which investigate how chemical structure relates to biological effect, are crucial for optimizing these compounds as therapeutic agents. Key modifications to the indazole core, including changes in substituent positions and the replacement of functional groups with bioisosteres, have been shown to significantly impact potency, selectivity, and pharmacokinetic properties.

Positional Scanning and Substituent Effects on Biological Activity

The arrangement and nature of substituents on the indazole ring are critical determinants of biological activity. The core molecule, this compound, possesses two key functional groups: a methoxycarbonyl group at the C3 position and a carboxylic acid at the C5 position. The methoxycarbonyl group tends to increase the molecule's lipophilicity, which may enhance its ability to cross biological membranes or bind to hydrophobic pockets within enzymes.

Research on related indazole and pyrazole (B372694) scaffolds has demonstrated the critical nature of substituent placement and identity:

Regiochemistry at C3: In a series of indazole-3-carboxamides developed as blockers of the calcium-release activated calcium (CRAC) channel, the specific regiochemistry of the amide linker at the C3 position was found to be essential for activity. nih.gov The indazole-3-carboxamide derivative 12d was a potent inhibitor of calcium influx, whereas its reverse amide isomer 9c was inactive, highlighting the strict spatial requirements for interaction with the biological target. nih.gov

Substituents on Attached Rings: For N1-benzoylated 5-(4-pyridinyl)indazole-based kinase inhibitors, even minor positional changes in substituents had drastic effects. Shifting the nitrogen atom's position within the pyridyl ring attached at C5 resulted in a significant reduction in inhibitory activity against haspin and Clk4 kinases. uni-saarland.de

Compound ClassPosition of ModificationEffect on Biological ActivityReference
Indazole-3-carboxamidesC3 Amide LinkerSpecific regiochemistry is critical for CRAC channel inhibition. The reverse amide isomer is inactive. nih.gov
N1-Benzoylated 5-(pyridinyl)indazolesC5 Pyridinyl RingShifting the position of the nitrogen atom in the pyridyl ring greatly reduces kinase inhibitory activity. uni-saarland.de
General Indazole DerivativesC3 Methoxycarbonyl vs. Carboxylic AcidThe methoxycarbonyl group increases lipophilicity, potentially enhancing membrane penetration.

Conformational Restriction and Bioisosteric Replacements

Bioisosterism is a widely used strategy in medicinal chemistry to modify a lead compound's properties while retaining its desired biological activity. nih.govdrughunter.com This involves replacing a functional group with another that has similar physical or chemical properties. The carboxylic acid moiety is a frequent target for bioisosteric replacement to overcome issues such as poor membrane permeability, metabolic instability, or high plasma protein binding. nih.gov

The carboxylic acid at the C5 position of this compound is a candidate for such modification. Replacing this group can alter the compound's acidity, polarity, and ability to form hydrogen bonds, thereby fine-tuning its interaction with biological targets and improving its drug-like properties. nih.govsemanticscholar.org

Common bioisosteres for carboxylic acids include:

1H-Tetrazole: This is one of the most recognized non-classical bioisosteres for a carboxylic acid, found in numerous FDA-approved drugs. drughunter.com It has a similar pKa and can mimic the hydrogen bonding interactions of the carboxylate group. cambridgemedchemconsulting.com

Acyl Sulfonamides and Isoxazolols: These groups also serve as effective carboxylic acid replacements, altering physicochemical properties and potentially improving metabolic profiles. nih.gov

Other Heterocycles: Various other heterocyclic rings can function as bioisosteres, offering a way to modulate acidity and lipophilicity. nih.govcambridgemedchemconsulting.com For example, 1-hydroxypyrazoles have been shown to be excellent bioisosteric replacements, offering higher pKa values which can lead to better tissue permeation. cambridgemedchemconsulting.com

Original GroupCommon Bioisosteric ReplacementRationale for ReplacementReference
Carboxylic Acid (-COOH)1H-TetrazoleMimics acidity and hydrogen bonding; found in over 20 FDA-approved drugs. drughunter.comcambridgemedchemconsulting.com
Carboxylic Acid (-COOH)Acyl SulfonamideAlters physicochemical properties and interactions with the target. nih.gov
Carboxylic Acid (-COOH)IsoxazololCan improve metabolic profile and pharmacokinetic properties. nih.gov
Carboxylic Acid (-COOH)1-HydroxypyrazoleHigher pKa value can lead to more efficient tissue permeation. cambridgemedchemconsulting.com

Exploration of Specific Molecular Pathways and Cellular Processes

Derivatives of this compound interact with various biological systems by modulating specific molecular pathways. The indazole scaffold serves as a versatile template for designing molecules that can inhibit enzymes, bind to receptors, or interfere with microbial processes.

Kinase Pathway Modulation

The indazole and structurally related pyrazole cores are prominent scaffolds in the design of protein kinase inhibitors. uni-saarland.denih.gov Kinases are key enzymes in cellular signaling pathways, and their dysregulation is associated with numerous diseases.

Haspin and Clk4 Inhibition: A series of N1-benzoylated 5-(4-pyridinyl)indazole-based compounds were developed as potent and selective inhibitors of the kinases haspin and Clk4, which are involved in cell cycle regulation. uni-saarland.de

Janus Kinase (JAK) Inhibition: A pyrazole-based compound was discovered as a highly selective and efficacious inhibitor of Janus Kinase 1 (JAK1). nih.gov Structural information guided modifications that exploited a key amino acid difference between JAK1 and the related JAK2, leading to improved selectivity. nih.gov

Stress Kinase Pathway Activation: In some contexts, synthetic analogues of other heterocyclic compounds have been shown to activate stress kinase pathways, such as the JNK/SAPK1 and p38/SAPK2 pathways. nih.gov

Receptor Ligand Binding and Signal Transduction Interventions

Indazole and pyrazole derivatives have been successfully developed as ligands that bind to cell surface receptors, thereby modulating their signaling functions. nih.gov

Serotonin Receptor Inverse Agonism: A series of phenyl pyrazole derivatives were optimized to act as highly selective inverse agonists for the 5-hydroxytryptamine2A (5-HT(2A)) receptor. nih.gov This receptor is involved in platelet activation, and its inhibition represents a potential antithrombotic strategy. nih.gov

Luteinizing Hormone (LH) Receptor Ligands: The principle of small molecules targeting G-protein coupled receptors is well-established. For instance, a low-molecular-weight compound was developed as the first agonistic radioligand for the human luteinizing hormone (LH) receptor, demonstrating that small molecules can mimic the action of endogenous hormones by binding to these complex receptors. nih.gov

Investigations into Antimicrobial or Antiviral Mechanisms

The indazole scaffold and other related heterocyclic structures are recognized for their potential as antimicrobial and antiviral agents. nih.gov

Antibacterial Activity: Derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated promising antibacterial activity, particularly against multidrug-resistant strains of Staphylococcus aureus. mdpi.com Similarly, certain 1,3-oxazol-5(4H)-ones, which are derived from N-acyl-α-amino acids, have shown activity against Gram-positive bacteria. mdpi.com

Antiviral Activity: Pyrazole-based heterocycles have been screened for antiviral properties. nih.gov An experimental study evaluated their effect against the avian influenza HPAI-H5N1 (AIV) virus, suggesting these compounds could be a viable means to control viral replication. nih.gov

Antifungal Activity: Some pyrazole-based compounds have also shown potent growth inhibition activity against the fungal pathogen Candida albicans. nih.gov

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies for Preclinical Development

The preclinical assessment of a drug candidate's ADME properties is crucial for predicting its pharmacokinetic behavior in vivo. For novel compounds such as this compound and its analogues, a suite of in vitro assays provides initial data on their likely absorption, distribution, metabolism, and excretion characteristics. While specific experimental data for this compound is not extensively available in the public domain, this section outlines the key studies that would be conducted and discusses the expected outcomes based on the structural features of the molecule and its chemical class.

Metabolic Stability and Metabolite Identification (excluding human samples)

Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability. This is typically first assessed in vitro using liver microsomes or hepatocytes from preclinical species (e.g., mouse, rat, dog). These systems contain the primary drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).

Research Findings:

No specific metabolic stability data for this compound in non-human preclinical species is publicly available. However, based on its structure, several metabolic pathways can be anticipated. The primary sites for metabolism would likely be the ester and the aromatic indazole ring.

Ester Hydrolysis: The methoxycarbonyl group is susceptible to hydrolysis by carboxylesterases, which are abundant in the liver and plasma of many species. This would yield the corresponding carboxylic acid, 3-carboxy-1H-indazole-5-carboxylic acid. This is often a rapid metabolic pathway for ester-containing drugs.

Oxidative Metabolism: The indazole ring can undergo oxidation, primarily hydroxylation, mediated by CYP enzymes at various positions on the benzene (B151609) ring. Further oxidation of a hydroxylated metabolite could lead to the formation of a ketone.

N-Dealkylation/Alkylation: While the parent compound is not N-alkylated, analogues might be, providing another site for metabolism.

Conjugation: The carboxylic acid metabolite formed from hydrolysis, or any hydroxylated metabolites, could undergo Phase II conjugation reactions, such as glucuronidation.

The intrinsic clearance (CLint) would be determined by incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time. A high CLint would suggest rapid metabolism and likely poor stability in vivo.

Illustrative Data Table for Metabolic Stability in Rat Liver Microsomes

The following table is an illustrative example of how metabolic stability data for a compound like this compound would be presented. The values are not actual experimental data for this compound.

ParameterValueInterpretation
Incubation Time (min) 0, 5, 15, 30, 60Time points for sample analysis
% Parent Remaining at 60 min 45%Moderate stability
Half-life (t½, min) 55Calculated from the rate of disappearance
Intrinsic Clearance (CLint, µL/min/mg protein) 12.6Predicted moderate hepatic clearance

Metabolite Identification:

To identify potential metabolites, the incubation mixtures from metabolic stability assays would be analyzed using high-resolution mass spectrometry (LC-MS/MS). By comparing the mass spectra of the samples over time with a control, metabolites can be detected by their mass shifts relative to the parent compound. For instance, hydrolysis of the methyl ester would result in a mass decrease of 14 Da (loss of CH₂), while hydroxylation would cause a mass increase of 16 Da (addition of an oxygen atom).

Permeability Assays (e.g., Caco-2, PAMPA)

Permeability is a key factor influencing the absorption of orally administered drugs. Two common in vitro models to assess this are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.

PAMPA: This assay evaluates passive diffusion across an artificial lipid membrane. It is a high-throughput method to predict the passive permeability of a compound.

Caco-2 Permeability Assay: This uses a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and express transporters, thus mimicking the intestinal epithelium. This assay can assess both passive diffusion and active transport, including efflux by transporters like P-glycoprotein (P-gp).

Research Findings:

Specific permeability data for this compound is not available. Structurally, the compound has features that may influence its permeability. The presence of two carboxylic acid/ester groups and the indazole nitrogen atoms could increase its polarity, potentially limiting passive diffusion. The apparent permeability coefficient (Papp) would be the key metric from these assays. A low Papp value in a PAMPA assay would suggest poor passive permeability. In a Caco-2 assay, a low Papp in the absorptive (apical to basolateral) direction, and a higher Papp in the secretive (basolateral to apical) direction (an efflux ratio >2), could indicate that the compound is a substrate for efflux transporters.

Illustrative Data Table for Caco-2 Permeability

The following table is a hypothetical representation of Caco-2 permeability data. The values are not actual experimental data for this compound.

ParameterValue (10⁻⁶ cm/s)Classification
Papp (A→B) 0.8Low Permeability
Papp (B→A) 2.5Efflux suspected
Efflux Ratio (Papp(B→A)/Papp(A→B)) 3.1Potential P-gp substrate

Plasma Protein Binding Studies

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein (B1211001) (AGP), is a critical determinant of its distribution and pharmacological activity. Only the unbound (free) fraction of the drug is available to interact with its target and to be cleared.

Research Findings:

There is no specific plasma protein binding data for this compound in the public record. The compound possesses a carboxylic acid group (or one that can be readily formed via hydrolysis), which is an acidic functional group. Acidic drugs are known to primarily bind to albumin. The degree of binding is often correlated with lipophilicity; however, strong ionic interactions can also play a significant role. Given its structure, it is plausible that this compound would exhibit some degree of plasma protein binding. High binding (>99%) can affect the interpretation of in vitro potency data and may lead to a lower volume of distribution. Equilibrium dialysis is the gold standard method for determining the fraction of unbound drug (fu).

Illustrative Data Table for Plasma Protein Binding

This table provides an example of how plasma protein binding data would be presented for different preclinical species. The values are not actual experimental data for this compound.

SpeciesPlasma Concentration (µM)% BoundFraction Unbound (fu)
Mouse 1092.50.075
Rat 1094.00.060
Dog 1091.30.087

Analytical Method Development and Characterization for Research Applications of 3 Methoxycarbonyl 1h Indazole 5 Carboxylic Acid

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are indispensable for separating 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid from potential impurities, starting materials, and degradation products, allowing for precise purity assessment and quantification.

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the primary technique for assessing the purity and quantifying this compound. Method development involves the systematic optimization of chromatographic conditions to achieve a sensitive, specific, and robust separation.

Method Development: A typical starting point for method development would involve a C18 stationary phase, which is effective for retaining moderately polar compounds like the target analyte. The mobile phase composition, a critical parameter, is optimized by testing various ratios of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Adjusting the pH of the aqueous phase is crucial, as the analyte possesses a carboxylic acid group; maintaining a pH below its pKa (e.g., pH 3-4) ensures the compound is in its neutral, more retained form, leading to better peak shape and resolution. The detection wavelength is selected based on the UV absorbance maxima of the indazole chromophore.

Validation: Once optimal conditions are established, the method is validated according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. researchgate.net Validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). pensoft.netresearchgate.net

Table 1: Hypothetical HPLC Method Validation Parameters
ParameterSpecificationHypothetical Result
SpecificityNo interference at the analyte's retention timePeak purity > 99.5%; No co-elution observed
Linearity (Range)Correlation coefficient (r²) ≥ 0.999r² = 0.9998 over 1-100 µg/mL
Accuracy (% Recovery)98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)Repeatability (Intra-day) ≤ 2.0%; Intermediate (Inter-day) ≤ 2.0%Intra-day RSD = 0.8%; Inter-day RSD = 1.2%
LODSignal-to-Noise ratio of 3:10.1 µg/mL
LOQSignal-to-Noise ratio of 10:10.3 µg/mL

Gas chromatography is a powerful technique for separating volatile compounds. mostwiedzy.pl However, this compound is a non-volatile and polar molecule due to its carboxylic acid group, making direct analysis by GC challenging. colostate.edu To overcome this, a derivatization step is required to convert the analyte into a more volatile and thermally stable form. usherbrooke.casigmaaldrich.com

Derivatization: A common approach is silylation, where the active hydrogen of the carboxylic acid group is replaced with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This is typically achieved by reacting the compound with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS). usherbrooke.casigmaaldrich.com Another option is esterification to convert the carboxylic acid to a more volatile ester, for example, a methyl or ethyl ester.

Analysis: Once derivatized, the sample can be injected into the GC-MS system. The gas chromatograph separates the derivatized analyte from other volatile components based on their boiling points and interaction with the capillary column. The mass spectrometer then fragments the eluted compound, providing a unique mass spectrum that serves as a "fingerprint" for identification. nih.gov This technique is particularly useful for identifying volatile impurities or byproducts from the synthesis process that may not be easily detected by HPLC. mdpi.comresearchgate.net

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. researchgate.netamazonaws.com This technique is invaluable for the analysis of this compound in complex matrices, such as reaction mixtures or biological samples, and for definitive structure confirmation.

Methodology: An LC method similar to the one developed for HPLC-UV can be used. The eluent from the LC column is directed into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source. For a molecule with a carboxylic acid, ESI in negative ion mode is highly effective, as it readily forms the deprotonated molecule [M-H]⁻. researchgate.net Tandem mass spectrometry (MS/MS) can be employed for further structural elucidation. ncsu.edu In an MS/MS experiment, the [M-H]⁻ ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern provides detailed structural information, confirming the identity of the compound. For instance, characteristic losses such as the methoxycarbonyl group or the carboxylic acid group can be observed. researchgate.netcam.ac.uk

Spectrophotometric and Potentiometric Titration Methods

While chromatography is essential for separation, other analytical techniques provide valuable quantitative and functional information.

Spectrophotometric Methods: UV-Visible spectrophotometry can be used for quantification, although it often lacks the specificity of chromatographic methods. For compounds that lack a strong chromophore or where specificity is an issue, chemical derivatization can be employed to produce a colored product that absorbs in the visible region. semanticscholar.orgsawauniversity.edu.iqresearchgate.net For an indazole derivative, a potential method involves diazotization followed by coupling with a phenolic compound to form a highly colored azo dye, which can be quantified based on its absorbance. sawauniversity.edu.iq The method's validity relies on creating a calibration curve that adheres to Beer's Law.

Table 2: Example Beer's Law Data for a Derivatized Compound
Concentration (µg/mL)Absorbance at λmax
2.00.152
4.00.305
6.00.458
8.00.610
10.00.763

Potentiometric Titration: Potentiometric titration is a classic and highly accurate method for quantifying the acidic functional group in this compound. wikipedia.orgamericanpharmaceuticalreview.com In this technique, a solution of the compound is titrated with a standardized strong base, such as sodium hydroxide, while the pH of the solution is monitored with a pH electrode. nih.gov A plot of pH versus the volume of titrant added produces a titration curve. The equivalence point, where the moles of base added equal the moles of acid present, is identified by the sharp inflection in the curve. This allows for a precise calculation of the compound's purity on a molar basis. nih.gov Furthermore, the pH at the half-equivalence point corresponds to the pKa of the carboxylic acid group, providing a crucial physicochemical parameter. researchgate.netdergipark.org.trnih.gov

Stability Studies Under Various Laboratory Conditions

Understanding the chemical stability of a research compound is critical for ensuring proper storage, handling, and interpretation of experimental results.

The stability of this compound is assessed across a range of pH values to determine its susceptibility to hydrolysis and other degradation pathways. usda.gov The compound possesses a methoxycarbonyl (ester) functional group, which is known to be labile under both acidic and basic conditions. nih.govyoutube.com

Methodology: Solutions of the compound are prepared in buffers of varying pH (e.g., pH 2, 4, 7, 9, and 12) and stored at a controlled temperature. Aliquots are withdrawn at specified time intervals and analyzed using a validated stability-indicating HPLC method. The percentage of the parent compound remaining is plotted against time to determine the degradation rate at each pH.

Expected Profile:

Acidic Conditions (pH < 4): The ester linkage is susceptible to acid-catalyzed hydrolysis, which would yield 1H-indazole-3,5-dicarboxylic acid and methanol. The rate of hydrolysis is typically slower than under basic conditions.

Neutral Conditions (pH ~7): The compound is expected to be relatively stable.

Basic Conditions (pH > 8): The ester is highly susceptible to base-catalyzed hydrolysis (saponification), which is generally a rapid reaction. nih.gov This would result in the formation of the corresponding dicarboxylate salt.

The indazole ring itself is generally stable under these conditions, but extreme pH and temperature could potentially lead to other degradation pathways.

Table 3: Hypothetical pH Stability Data (% Remaining after 24 hours at 25°C)
pH% of Parent Compound RemainingPrimary Degradant
2.098.5%1H-Indazole-3,5-dicarboxylic acid
4.099.2%1H-Indazole-3,5-dicarboxylic acid
7.099.8%Not Applicable
9.085.4%1H-Indazole-3,5-dicarboxylate
12.0<10%1H-Indazole-3,5-dicarboxylate

Thermal and Photolytic Degradation Pathways

While specific experimental studies detailing the thermal and photolytic degradation of this compound are not extensively available in publicly accessible literature, potential degradation pathways can be inferred from the known chemistry of the indazole ring system and its functional groups.

Thermal Degradation:

The indazole ring is a bicyclic aromatic heterocycle, generally exhibiting thermal stability. However, the presence of the methoxycarbonyl and carboxylic acid functional groups can influence its decomposition. At elevated temperatures, decarboxylation of the carboxylic acid group at the 5-position is a plausible initial degradation step. This would lead to the formation of 3-methoxycarbonyl-1H-indazole. Further heating could potentially lead to the cleavage of the ester bond, yielding 1H-indazole-3-carboxylic acid and methanol, or more extensive fragmentation of the heterocyclic ring system itself. One study on the thermal decomposition of a related carboxylic acid azide (B81097) resulted in a cyclized product, indicating the potential for intramolecular reactions within the indazole system at high temperatures rsc.org.

Potential Thermal Degradation Products of this compound

Degradation ProductChemical StructurePutative Formation Pathway
3-methoxycarbonyl-1H-indazoleC₉H₈N₂O₂Decarboxylation of the carboxylic acid group.
1H-indazole-3,5-dicarboxylic acidC₉H₆N₂O₄Hydrolysis of the methyl ester.
1H-indazole-5-carboxylic acidC₈H₆N₂O₂Cleavage of the methoxycarbonyl group.
IndazoleC₇H₆N₂Complete loss of both functional groups.

Photolytic Degradation:

Indazole derivatives have been shown to undergo photochemical rearrangements. Upon exposure to ultraviolet (UV) radiation, 1H-indazoles can rearrange to form benzimidazoles nih.gov. This transformation is thought to proceed through a series of photochemical processes, potentially involving an excited-state tautomerization followed by a rearrangement nih.gov. Therefore, it is conceivable that under photolytic conditions, this compound could isomerize to a substituted benzimidazole (B57391) derivative. The specific nature of the resulting benzimidazole would depend on the rearrangement mechanism. Additionally, the ester and carboxylic acid groups may also be susceptible to photolytic cleavage.

Potential Photolytic Degradation Products of this compound

Degradation ProductChemical StructurePutative Formation Pathway
Substituted BenzimidazoleC₁₀H₈N₂O₄Photochemical rearrangement of the indazole ring. nih.gov
Photodegradation FragmentsVariousCleavage of the indazole ring or functional groups.

It is important to note that these are postulated pathways, and definitive identification of degradation products would require dedicated experimental stability studies under controlled thermal and photolytic stress conditions, as outlined in ICH guidelines europa.eu.

Methodologies for Analysis in Research Matrices (e.g., Cell Lysates, Buffer Solutions, in vitro assay samples)

The quantitative analysis of this compound in complex research matrices is essential for in vitro studies. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for this purpose, offering high sensitivity and selectivity bioxpedia.comeuropeanpharmaceuticalreview.com.

Sample Preparation:

Prior to analysis, sample preparation is critical to remove interfering substances and concentrate the analyte.

Protein Precipitation: For cell lysates, a common method is to precipitate proteins using a cold organic solvent such as acetonitrile or methanol. The sample is vortexed and then centrifuged to pellet the precipitated proteins, and the supernatant containing the analyte is collected for analysis.

Solid-Phase Extraction (SPE): SPE can be used for cleanup and concentration from buffer solutions and in vitro assay samples. A reverse-phase SPE cartridge (e.g., C18) would be suitable for retaining the relatively nonpolar this compound, while allowing more polar matrix components to be washed away. The analyte is then eluted with an organic solvent.

Liquid-Liquid Extraction (LLE): LLE can also be employed, where the analyte is extracted from the aqueous sample into an immiscible organic solvent based on its partitioning behavior.

Chromatographic and Detection Methods:

Reverse-phase HPLC is a suitable technique for the separation of this compound from potential metabolites and matrix components sielc.com. A C18 column is a common choice for this type of analysis.

Proposed HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at an appropriate wavelength (to be determined by UV scan) or Mass Spectrometry

For higher sensitivity and specificity, coupling the HPLC system to a mass spectrometer (LC-MS) is recommended bioxpedia.comeuropeanpharmaceuticalreview.com. A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide excellent quantitative performance.

Proposed LC-MS/MS Parameters

ParameterCondition
Ionization Source Electrospray Ionization (ESI), negative or positive mode (to be optimized)
Precursor Ion (Q1) [M-H]⁻ or [M+H]⁺ of this compound (m/z 219.04 or 221.05)
Product Ion (Q3) To be determined by fragmentation analysis
Collision Energy To be optimized
Dwell Time 100 ms

The development and validation of such analytical methods are crucial for obtaining reliable data in research applications involving this compound. This includes assessing linearity, accuracy, precision, and stability of the analyte in the specific research matrix.

Current Research Gaps and Future Directions for 3 Methoxycarbonyl 1h Indazole 5 Carboxylic Acid

Unexplored Synthetic Avenues and Methodological Challenges

The synthesis of indazole derivatives often presents significant challenges, including issues with low yields and the need for multi-step, complex reaction sequences. researchgate.net While various methods have been developed for the indazole scaffold, significant hurdles remain in creating efficient and scalable synthetic routes. researchgate.netresearchgate.net

Current Methodological Challenges: Existing synthetic strategies for related indazole compounds often involve a sequence of reactions such as bromination, amidation, Grignard reaction, cyclization, and coupling reactions (e.g., Suzuki coupling). researchgate.netresearchgate.net These multi-step processes can be inefficient and may require costly reagents or catalysts, posing a challenge for large-scale production.

Unexplored Synthetic Avenues: Future research could focus on developing more convergent and atom-economical synthetic strategies. Potential avenues for exploration include:

C-H Functionalization: Direct C-H bond activation and functionalization could provide a more efficient route to substituted indazoles, bypassing the need for pre-functionalized starting materials.

Novel Cyclization Strategies: Investigating new catalytic systems or reaction conditions for the core indazole ring formation could lead to higher yields and improved selectivity.

Flow Chemistry: The application of continuous flow chemistry could offer better control over reaction parameters, improve safety, and facilitate scalability compared to traditional batch processing.

Green Chemistry Approaches: The development of synthetic methods that utilize environmentally benign solvents and reagents is a critical and largely unexplored area for this class of compounds. researchgate.net

Emerging Biological Targets and Disease Areas for Investigation

The broad bioactivity of the indazole core suggests that 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid could be active against a range of biological targets. researchgate.net However, specific targets for this molecule have not been extensively studied. Based on the activities of structurally related heterocyclic compounds, several promising areas for investigation emerge.

Oncology: Derivatives of benzimidazole (B57391), a related heterocyclic system, have shown potent antileukemic activity. nih.gov One such compound induced cell cycle arrest at the S/G2 phase and apoptosis by modulating key proteins like CDK2, Cyclin B1, and PARP. nih.gov This suggests that this compound could be investigated for its potential as an anticancer agent, targeting similar pathways involved in cell proliferation and programmed cell death.

Neurodegenerative Diseases: Research on other heterocyclic molecules, such as 5-methoxyindole-2-carboxylic acid, has revealed neuroprotective properties in models of stroke and Alzheimer's disease. mdpi.com This raises the possibility that indazole derivatives could also possess activity against targets relevant to neurological disorders, an area that warrants future investigation.

Potential Disease AreaPotential Biological TargetsRationale based on Related Compounds
Oncology CDK2, Cyclin B1, PARPBenzimidazole derivatives show antileukemic activity via cell cycle arrest and apoptosis. nih.gov
Neurodegeneration Targets in oxidative stress pathwaysIndole (B1671886) derivatives show neuroprotective effects in stroke and Alzheimer's models. mdpi.com
Inflammatory Diseases Pro-inflammatory enzymes/cytokinesThe indazole class is known for general anti-inflammatory properties. researchgate.net
Infectious Diseases Viral (e.g., HIV) or bacterial enzymesIndazole-containing compounds have demonstrated anti-HIV and antibacterial activity. researchgate.net

Advancements in Computational Modeling and Predictive Analytics

Computational modeling and predictive analytics are indispensable tools in modern drug discovery for forecasting molecular properties and activities, thereby reducing the time and cost of research.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity of novel compounds. For instance, machine learning-based QSAR models have been used to identify activators of the aryl hydrocarbon receptor (AhR). mdpi.com A similar approach could be applied to this compound and its analogues to build models that predict their activity against specific targets, guiding the synthesis of more potent derivatives. mdpi.com

Density Functional Theory (DFT): DFT calculations are powerful for understanding molecular structure and properties. This method has been successfully used to complement experimental data from X-ray diffraction and infrared spectroscopy for other heterocyclic compounds, helping to elucidate intermolecular interactions that are crucial for biological function. mdpi.com Applying DFT to this compound could provide insights into its electronic structure and reactivity.

Development of Advanced Analytical Techniques for Comprehensive Characterization

Thorough chemical and physical characterization is fundamental to understanding a compound's behavior. The synthesis of pharmaceutical molecules often involves reactive intermediates that can be challenging to analyze with standard techniques. americanpharmaceuticalreview.com

Chromatography and Mass Spectrometry: The characterization of complex molecules may require advanced chromatographic methods. For highly polar analytes that are poorly retained on traditional C18 columns, mixed-mode chromatography can provide adequate retention and symmetrical peak shape. americanpharmaceuticalreview.com For volatile and unstable intermediates, derivatization followed by gas chromatography-mass spectrometry (GC-MS) can be an effective strategy. americanpharmaceuticalreview.com These techniques would be crucial for purity assessment and stability studies of this compound and its synthetic precursors.

Solid-State Characterization: Polymorphism, the ability of a compound to exist in multiple crystal forms, can significantly impact its physical properties. Advanced techniques like single-crystal X-ray diffraction are essential for determining the precise three-dimensional arrangement of molecules in a crystal. mdpi.com Furthermore, infrared (IR) spectroscopy has been shown to be a straightforward method for distinguishing between different polymorphic forms by identifying variations in intermolecular hydrogen bonding patterns. mdpi.com A comprehensive solid-state characterization of this compound is a critical and currently unaddressed research area.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Retrosynthesis and Synthetic Route Optimization: AI-powered retrosynthesis tools like ASKCOS and ChemAIRS can propose multiple synthetic routes for a target molecule in minutes. biopharmatrend.com These platforms can analyze vast databases of chemical reactions to identify the most efficient and feasible pathways, potentially overcoming the synthetic challenges associated with indazole derivatives. biopharmatrend.commdpi.com By evaluating synthetic accessibility from the outset, these tools can filter out designs that are impractical to synthesize, focusing resources on more promising candidates. biopharmatrend.com

Predictive Modeling for ADMET Properties: ML algorithms, including Artificial Neural Networks (ANNs) and Random Forest (RF) models, are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of new chemical entities. arkat-usa.orgresearchgate.net Integrating these predictive models into the early-stage discovery process for derivatives of this compound could help in identifying candidates with favorable pharmacokinetic and toxicological properties, thereby increasing the probability of success in later developmental stages. arkat-usa.org

Conclusion

Synthesis of Key Academic Findings on 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid

The body of academic literature specifically focused on this compound is sparse. The primary available information is confined to chemical databases and supplier catalogs, which confirm its structure and provide fundamental identifiers such as its molecular formula and CAS number. bloomtechz.com There is a notable absence of detailed, peer-reviewed studies on its synthesis, specific physicochemical properties, and direct applications in chemical or biological research.

Reiteration of its Scientific Significance in Chemical and Biological Research

The scientific significance of this compound is currently potential rather than proven. Its importance is derived from its chemical structure as a bifunctional indazole derivative. cymitquimica.com The indazole core is a well-established pharmacophore, and molecules containing this moiety are actively investigated in medicinal chemistry. researchgate.net The presence of two distinct and reactive functional groups suggests its utility as a versatile chemical intermediate for creating diverse molecular architectures, which could then be explored for biological activity.

Outlook on the Potential for Continued Academic Inquiry

The limited research on this compound indicates a clear opportunity for future academic investigation. Key areas for inquiry include the development and optimization of efficient synthetic routes to make the compound more accessible for research. Subsequent studies could fully characterize its physical and chemical properties. The most significant potential lies in its use as a building block in synthetic chemistry to generate libraries of novel compounds for screening in drug discovery programs or for applications in materials science. Future research is necessary to unlock the potential of this particular indazole derivative.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(methoxycarbonyl)-1H-indazole-5-carboxylic acid?

  • Methodological Answer: Synthesis typically involves multi-step functionalization of the indazole core. A common approach includes:

Indazole ring formation via cyclization of substituted phenylhydrazines or via transition-metal-catalyzed reactions.

Introduction of the methoxycarbonyl group through esterification or coupling reactions (e.g., using methyl chloroformate under basic conditions).

Carboxylic acid functionalization via hydrolysis of ester precursors or direct carboxylation.
Key parameters include catalyst choice (e.g., sodium acetate for condensation), solvent selection (acetic acid or DMF), and temperature control (reflux conditions). Yield optimization often requires iterative adjustment of these variables .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer:

  • NMR Spectroscopy (1H, 13C): Confirms the indazole scaffold, methoxycarbonyl group (δ ~3.9 ppm for OCH3), and carboxylic acid proton (δ ~13 ppm, broad).
  • Mass Spectrometry (HRMS/ESI): Validates molecular weight (e.g., m/z 220.06 for C10H8N2O4).
  • IR Spectroscopy: Identifies carbonyl stretches (C=O at ~1700 cm⁻¹ for both ester and carboxylic acid groups).
  • HPLC/Purity Analysis: Ensures >95% purity, critical for biological assays .

Q. What are the recommended storage conditions for this compound?

  • Methodological Answer: Store at 4°C in airtight, light-resistant containers under inert gas (N2/Ar) to prevent hydrolysis of the ester group. For long-term stability, lyophilization is recommended. Avoid aqueous solutions unless buffered at pH 4–6 to minimize degradation .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses of this compound?

  • Methodological Answer:

  • Design of Experiments (DOE): Systematically vary temperature, solvent polarity, and catalyst loading (e.g., 0.1–1.0 eq. sodium acetate).
  • Intermediate Monitoring: Use TLC or UPLC to track reaction progress and identify bottlenecks (e.g., incomplete ester hydrolysis).
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while acetic acid improves cyclization efficiency.
    Studies on analogous indazole derivatives show yield improvements of 20–30% via such optimizations .

Q. How should conflicting data on biological activity (e.g., enzyme inhibition) be resolved?

  • Methodological Answer:

  • Assay Validation: Compare results across orthogonal assays (e.g., enzymatic vs. cell-based inhibition).
  • Structural Analysis: Use X-ray crystallography or molecular docking to assess binding modes. For example, the methoxycarbonyl group may sterically hinder interactions in certain conformations.
  • Analog Studies: Test structurally related compounds (e.g., 3-(trifluoromethyl)-1H-indazole-5-carboxylic acid) to isolate functional group contributions .

Q. What strategies mitigate instability of the carboxylic acid group during derivatization?

  • Methodological Answer:

  • Protection/Deprotection: Temporarily protect the -COOH group as a methyl ester or tert-butyl ester during reactions.
  • Low-Temperature Reactions: Perform acylations or amidations at 0–5°C to reduce side reactions.
  • In Situ Activation: Use coupling agents (e.g., EDC/HOBt) to directly convert -COOH to active esters without isolation .

Q. How can computational methods aid in predicting the compound’s reactivity or bioactivity?

  • Methodological Answer:

  • DFT Calculations: Predict electrophilic/nucleophilic sites (e.g., C-3 of indazole for functionalization).
  • Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., kinases) to guide SAR studies.
  • ADMET Prediction: Use tools like SwissADME to estimate solubility, metabolic stability, and toxicity early in development .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility profiles?

  • Methodological Answer:

  • Solvent Screening: Test solubility in DMSO (common stock solvent) vs. aqueous buffers (PBS, pH 7.4).
  • Aggregation Studies: Use dynamic light scattering (DLS) to detect nanoaggregates, which may falsely reduce apparent solubility.
  • Ionization Effects: Adjust pH to exploit the carboxylic acid’s pKa (~2.5–3.0) for improved solubility in basic conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.